5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole
Overview
Description
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is chemically designated as 6-acetyl-8-cyclopentyl-5-methyl-2- {[5 (piperazin-1-yl) pyridin-2-yl] amino} pyrido[2,3-d]pyrimidin-7(8H)-one . It is a yellow to orange powder with a pKa of 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It belongs to the class of pyridopyrimidines . The empirical formula for this compound is C24H29N7O2 and the molecular weight is 447.54 .Physical and Chemical Properties Analysis
This compound is a weak base with two pKa values of 3.9 and 7.4 . The solubility of this compound in aqueous media decreases over the range pH 4.3 to pH 9.0 from greater than 0.7 mg/mL to less than 0.002 mg/mL .Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds like palbociclib inhibit cell growth and suppress dna replication in retinoblastoma tumor suppressor gene (rb) proficient cancer cells .
Biochemical Pathways
Compounds like palbociclib, which are inhibitors of cdk4 and cdk6, suppress cdk4/6-dependent cellular rb phosphorylation . This action can affect various downstream effects, including cell cycle progression and apoptosis .
Pharmacokinetics
Similar compounds like palbociclib are known to be extensively metabolized by cytochrome p450 3a4 . . These factors can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds like palbociclib have been shown to exhibit selective antiproliferation activity against rb-positive human breast/colon/lung/leukemia cancer cultures .
Properties
IUPAC Name |
5-methyl-2-piperazin-1-yl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-2-3-11-10(8-9)14-12(16-11)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWRWGVXGSCKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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